

# An In-depth Technical Guide to 2-[4-(bromomethyl)phenyl]propanoic acid

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## Compound of Interest

Compound Name: 2-[4-(Bromomethyl)phenyl]propanoic acid

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This technical guide provides a comprehensive overview of **2-[4-(bromomethyl)phenyl]propanoic acid**, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, molecular weight, physical properties, and synthesis protocols.

## Chemical Structure and Properties

**2-[4-(bromomethyl)phenyl]propanoic acid**, also known by synonyms such as 4-(Bromomethyl)hydratropic acid and as an intermediate for Loxoprofen, is a propionic acid derivative.<sup>[1][2]</sup> Its chemical structure consists of a phenyl ring substituted with a propanoic acid group and a bromomethyl group.

### Molecular and Physical Properties

A summary of the key molecular and physical properties of **2-[4-(bromomethyl)phenyl]propanoic acid** is presented in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub> [3][4]
Molecular Weight	243.10 g/mol [3][4]
CAS Number	111128-12-2[3][4]
Appearance	White to Off-White Solid; beige-cream crystalline powder[1][5]
Melting Point	126-130 °C[1][6]
Boiling Point	148 °C (rough estimate)[1]
Density	1.4557 (rough estimate)[1]
pKa	4.29±0.10 (Predicted)[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)[1]

## Synthesis Methodologies

Multiple synthetic routes for **2-[4-(bromomethyl)phenyl]propanoic acid** have been reported. One common method involves the bromination of 2-(4-methylphenyl)propionic acid. Another approach starts from p-chloromethylbenzaldehyde, which undergoes a series of reactions to yield the final product.

### Experimental Protocol: Synthesis from 4-methylstyrene

A preparation method starting from 4-methylstyrene has been disclosed, which involves the following key steps:

- Halogenation of 4-methylstyrene: 4-methylstyrene (Compound I) is reacted with a hydrogen halide (e.g., concentrated hydrochloric acid or hydrobromic acid) to produce the corresponding haloethylbenzene derivative (Compound II).[7][8]
- Grignard Reaction and Carboxylation: The resulting compound (II) undergoes a Grignard reaction followed by carboxylation to yield 2-(4-methylphenyl)propionic acid (Compound IV). [7][8]

- Bromination: The final step involves the bromination of Compound IV to produce **2-[4-(bromomethyl)phenyl]propanoic acid** (Compound V).[7][8]

A detailed example of the first step involves reacting 100g of 4-methylstyrene with 435g of concentrated hydrochloric acid under a nitrogen atmosphere.[7] The mixture is heated to 65-70°C and maintained for 6 hours.[7] After cooling, the organic phase is separated, washed with water, and dried to yield the intermediate product.[7]

Experimental Protocol: Synthesis from p-chloromethylbenzaldehyde

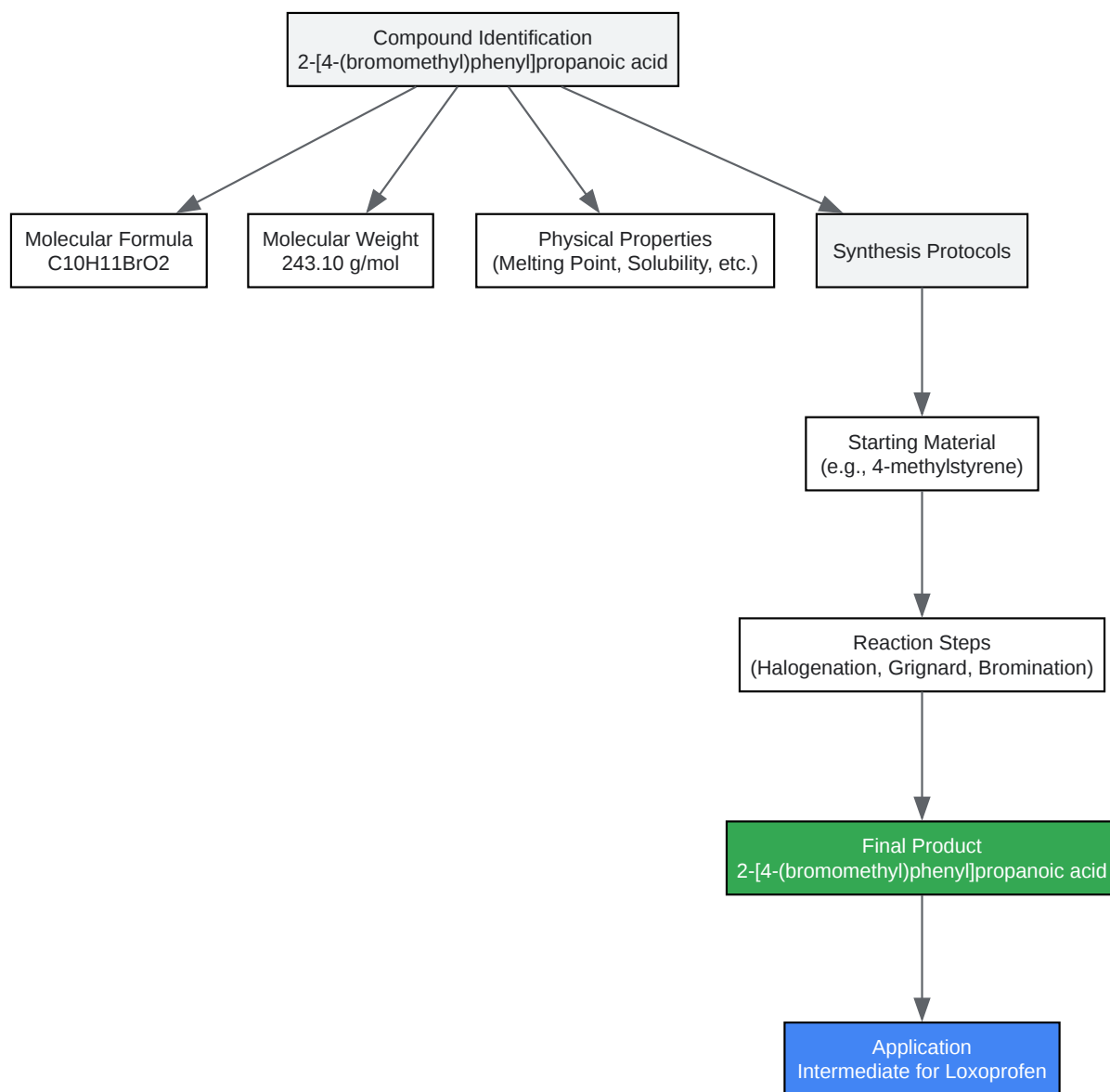
Another synthetic route involves a multi-step process starting from p-chloromethylbenzaldehyde:

- Protection of the chloromethyl group: p-chloromethylbenzaldehyde is reacted with methanol in the presence of caustic soda to form p-methoxymethylbenzaldehyde.[9]
- Chloromethylation: The resulting aldehyde is then subjected to a chloromethylation reaction with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether.[9]
- Cyanation: A nucleophilic substitution with sodium cyanide is performed to introduce a cyano group, forming p-methoxymethyl phenylacetonitrile.[9]
- Carboxylation and Hydrolysis: The nitrile is reacted with dimethyl carbonate under pressure, followed by reaction with concentrated sulfuric acid and then hydrobromic acid to yield **2-[4-(bromomethyl)phenyl]propanoic acid**. [9]

## Applications in Drug Development

**2-[4-(bromomethyl)phenyl]propanoic acid** is a crucial intermediate in the synthesis of Loxoprofen sodium, a nonsteroidal anti-inflammatory drug (NSAID).[1] Loxoprofen is widely used for its analgesic, anti-inflammatory, and antipyretic properties.

Logical Workflow for Compound Information



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Caption: Logical flow from compound identification to its application.

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